N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperidin-3-yl]methanesulfonamide
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Overview
Description
N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperidin-3-yl]methanesulfonamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is known for its potential biological activities and has been the subject of various scientific studies due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperidin-3-yl]methanesulfonamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced by reacting the quinazolinone intermediate with appropriate piperidine derivatives under controlled conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated quinazolinone derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine.
Signal Transduction Pathways: It may modulate various signal transduction pathways, leading to altered cellular responses.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-4-oxo-3,4-dihydroquinazoline share a similar core structure.
Piperidine Derivatives: Compounds like 1-methylpiperidine have a similar piperidine ring.
Sulfonamide Derivatives: Compounds such as methanesulfonamide share the sulfonamide functional group.
Uniqueness
N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperidin-3-yl]methanesulfonamide is unique due to the combination of the quinazolinone core, piperidine ring, and methanesulfonamide group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad range of biological activities.
Properties
Molecular Formula |
C16H22N4O3S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-methyl-N-[1-(3-methyl-4-oxoquinazolin-2-yl)piperidin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C16H22N4O3S/c1-18-15(21)13-8-4-5-9-14(13)17-16(18)20-10-6-7-12(11-20)19(2)24(3,22)23/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |
InChI Key |
YJJCQHVGRFIFOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N3CCCC(C3)N(C)S(=O)(=O)C |
Origin of Product |
United States |
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